8.6-Fold Superior PI3Kα Enzyme Inhibition vs. Parent Compound Gedatolisib
In a direct head-to-head kinase inhibition assay, PI3Ka-IN-5 (compound 6ab) demonstrated an 8.6-fold more potent inhibitory activity against PI3Kα (IC50 = 0.7 nM) compared to the clinical candidate gedatolisib (6aa) [1]. This significant gain in enzymatic potency was achieved through the strategic incorporation of a terminal L-prolineamide substituent on the diaryl urea core [1]. The quantitative improvement establishes 6ab as a structurally optimized probe with enhanced target engagement at the molecular level relative to its predecessor.
| Evidence Dimension | PI3Kα inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Gedatolisib (6aa): IC50 ~6.0 nM (calculated from 8.6-fold difference) |
| Quantified Difference | 8.6-fold more potent |
| Conditions | In vitro kinase inhibition assay (specific assay conditions as reported in Eur J Med Chem. 2022;229:114055) |
Why This Matters
This fold-selectivity over the parent molecule demonstrates that the structural modification successfully enhances target binding, making PI3Ka-IN-5 a more precise tool for probing PI3Kα-dependent signaling with reduced compound concentration requirements.
- [1] Wu CF, Wang QC, Chen R, Zhou HL, Wu TT, Du Y, Zhang NN, Zhang HM, Fan ZY, Wang LL, Hu CJ, Sang ZP, Li HL, Wang L, Tang L, Zhang JQ. Synthesis and bioevaluation of diaryl urea derivatives as potential antitumor agents for the treatment of human colorectal cancer. Eur J Med Chem. 2022 Feb 5;229:114055. View Source
